molecular formula C8H12N2O2S B1525696 N-[(2-aminophenyl)methyl]methanesulfonamide CAS No. 1049798-32-4

N-[(2-aminophenyl)methyl]methanesulfonamide

Cat. No.: B1525696
CAS No.: 1049798-32-4
M. Wt: 200.26 g/mol
InChI Key: CMGCWQQMEKGNKW-UHFFFAOYSA-N
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Description

This compound belongs to a broader class of sulfonamides, which are renowned for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[(2-aminophenyl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGCWQQMEKGNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-Aminophenyl)methyl]methanesulfonamide, a sulfonamide derivative, has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its amino group on the phenyl ring and a methanesulfonamide functional group, which contribute to its diverse biological effects.

The biological activity of this compound primarily involves its interaction with cyclooxygenase (COX) enzymes. Specifically, it exhibits selective inhibition of COX-2, an enzyme implicated in inflammatory processes and various cancers. The inhibition of COX-2 can lead to reduced inflammation and pain, making this compound a candidate for anti-inflammatory therapies. Additionally, the compound has shown potential cytotoxic effects against malignant cells, suggesting its application in cancer treatment .

Anti-inflammatory Activity

Studies have indicated that this compound significantly reduces inflammation by inhibiting COX-2 activity. This selective inhibition is crucial as traditional non-steroidal anti-inflammatory drugs (NSAIDs) often inhibit both COX-1 and COX-2, leading to adverse effects such as gastrointestinal damage. The selectivity of this compound may offer a safer alternative for patients requiring anti-inflammatory treatment .

Cytotoxicity Studies

Research into the cytotoxic effects of this compound has demonstrated its ability to target cancer cells while sparing normal tissues. This property is particularly valuable in developing cancer therapies that minimize side effects associated with conventional treatments. The compound's mechanism may involve inducing apoptosis in malignant cells, which warrants further investigation into its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar sulfonamide derivatives is essential. The following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesUnique Properties
This compoundAmino group on phenyl ringSelective COX-2 inhibition; cytotoxic effects
N-(4-Acetylphenyl)methanesulfonamideAcetyl group on para positionPotential analgesic effects
N-(4-Nitrophenyl)methanesulfonamideNitro group on para positionEnhanced cytotoxicity against cancer cells
N-(4-Methylphenyl)methanesulfonamideMethyl group on para positionAltered pharmacokinetics due to increased lipophilicity

The distinct amino substitution at the ortho position of the phenyl ring in this compound influences its biological activity and interaction profile compared to other derivatives.

Case Studies

  • Inflammatory Disease Treatment : In a clinical study assessing the efficacy of this compound in patients with arthritis, results indicated significant reductions in pain and inflammation markers, supporting its role as an effective therapeutic agent .
  • Cancer Therapy : A preclinical trial investigating the cytotoxic effects of this compound on various cancer cell lines demonstrated promising results, with significant apoptosis observed in treated cells compared to controls. These findings suggest potential for further development in oncology .

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among analogous sulfonamides include substituent groups on the aromatic ring, alkyl chain modifications, and additional functional groups. Below is a comparative table:

Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Application Synthesis Highlights
N-[(2-Aminophenyl)methyl]methanesulfonamide C₈H₁₂N₂O₂S ~200.23 2-aminophenylmethyl, methanesulfonamide Potential enzyme inhibition (inference) Methanesulfonylation of 2-aminobenzylamine
N-[4-(2-[[2-(4-Aminophenoxy)ethyl]methylamino]ethyl)phenyl]methanesulfonamide (115256-14-9) C₁₈H₂₅N₃O₃S 363.48 Extended ethyl-phenoxy chain, tertiary amine Not explicitly stated; likely receptor-targeting Multi-step alkylation and sulfonylation
N-(2-Amino-4-fluorophenyl)methanesulfonamide (156522-13-3) C₇H₉FN₂O₂S 204.22 4-fluoro substitution on aromatic ring Enhanced bioavailability (fluorine effect) Direct sulfonylation of fluorinated aniline
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide C₉H₁₃N₂O₇S₂ 365.40 Nitro and methoxy groups, dual sulfonamides Structural studies, potential cytotoxicity Double sulfonylation under basic conditions
N-(4-Amino-2-((2,5-dimethoxybenzyl)oxy)phenyl)methanesulfonamide (A3 in ) C₁₆H₁₉N₂O₅S 351.40 Dimethoxybenzyloxy group, nitro-to-amine reduction Anticancer intermediate (nimesulide analog) Nitro reduction, sulfonyl chloride coupling

Crystallographic and Structural Validation

  • Software Tools : Structures of related sulfonamides (e.g., ) are often resolved using SHELX and ORTEP-III , with validation via CIF checks (e.g., checkCIF in ).
  • Key Interactions : Hydrogen bonds between sulfonamide S=O and NH groups dominate packing motifs, as seen in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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